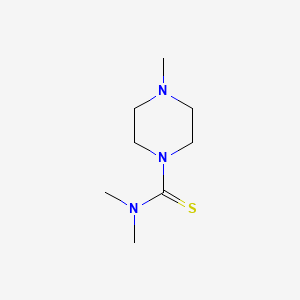![molecular formula C9H9NO3S B13807803 8-Hydroxy-5-methyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate CAS No. 23003-41-0](/img/structure/B13807803.png)
8-Hydroxy-5-methyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MRX” refers to contezolid, an oxazolidinone antibacterial agent. Contezolid is effective against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci . It is an approved drug in China since 2021 .
Preparation Methods
Contezolid can be synthesized through various synthetic routes. One common method involves the reaction of an oxazolidinone derivative with a trifluoromethyl-substituted aromatic compound under specific conditions . The preparation method is designed to be simple and suitable for industrial-scale production .
Chemical Reactions Analysis
Contezolid undergoes several types of chemical reactions, including:
Oxidation: Contezolid can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: Contezolid can undergo substitution reactions with various reagents to form substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Contezolid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of oxazolidinones.
Biology: Contezolid is used to study the mechanisms of bacterial resistance and the development of new antibacterial agents.
Industry: Contezolid is used in the pharmaceutical industry for the development of new antibacterial drugs
Mechanism of Action
Contezolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the V region of the bacterial 23S ribosomal RNA, preventing the formation of the initiation complex for protein synthesis . This inhibition leads to the cessation of bacterial growth and ultimately bacterial cell death .
Comparison with Similar Compounds
Contezolid is similar to other oxazolidinone antibacterial agents, such as linezolid and tedizolid phosphate. contezolid has a unique safety profile with reduced potential for myelosuppression and monoamine oxidase inhibition compared to linezolid . Similar compounds include:
Linezolid: Another oxazolidinone antibacterial agent used to treat Gram-positive infections.
Tedizolid phosphate: A newer oxazolidinone with improved potency and safety profile compared to linezolid.
Contezolid’s uniqueness lies in its high activity against Gram-positive pathogens and its improved safety profile, making it a valuable addition to the class of oxazolidinone antibacterial agents .
Properties
CAS No. |
23003-41-0 |
|---|---|
Molecular Formula |
C9H9NO3S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
8-hydroxy-5-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-4-ium-3-carboxylate |
InChI |
InChI=1S/C9H9NO3S/c1-5-2-3-7(11)8-10(5)6(4-14-8)9(12)13/h2-3,6H,4H2,1H3,(H-,11,12,13) |
InChI Key |
PTCVSZDUULXASE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+]2C(CSC2=C(C=C1)O)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


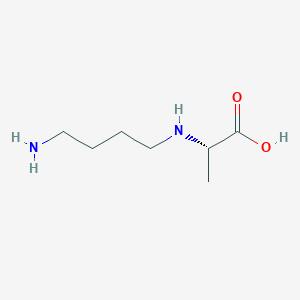
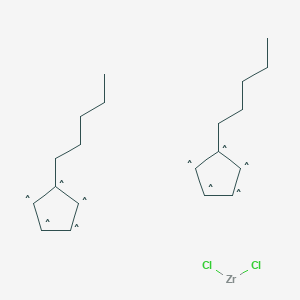
![7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B13807735.png)
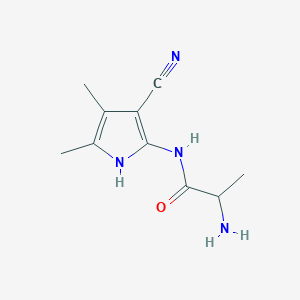
![3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13807739.png)
![3,5-Dibromo-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13807742.png)
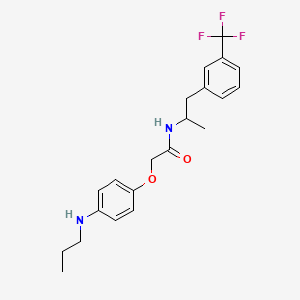
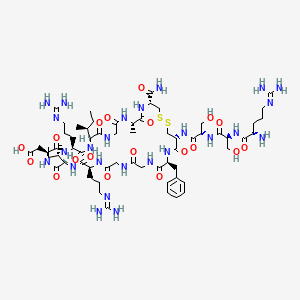


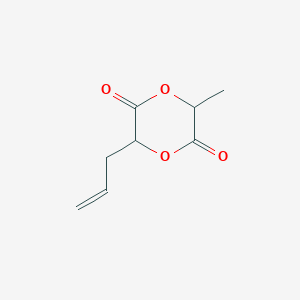
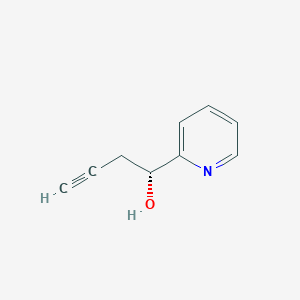
![Isoxazole, 3-methyl-5-[(3S)-1-methyl-3-pyrrolidinyl]-(9CI)](/img/structure/B13807786.png)
